molecular formula C16H26I2NO3P B12007840 Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate CAS No. 5470-45-1

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate

Katalognummer: B12007840
CAS-Nummer: 5470-45-1
Molekulargewicht: 565.16 g/mol
InChI-Schlüssel: ASPMOJZVPSLGMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is a chemical compound with the molecular formula C16H26I2NO3P and a molecular weight of 565.173 g/mol . This compound is known for its unique structure, which includes iodine atoms and a phosphonate group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate typically involves the reaction of diethyl phosphite with 4-[bis(2-iodoethyl)amino]benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring that all reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonates .

Wissenschaftliche Forschungsanwendungen

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate involves its interaction with molecular targets through its iodine atoms and phosphonate group. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 4-[bis(2-iodoethyl)amino]benzylphosphonate
  • Diethyl 2,2,2-trichloro-1-(3-methylbenzoyl)aminoethylphosphonate
  • Diethyl 2,2,2-trichloro-1-(2-chlorobenzoyl)aminoethylphosphonate

Uniqueness

Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is unique due to its specific structure, which includes two iodine atoms and a phosphonate group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

5470-45-1

Molekularformel

C16H26I2NO3P

Molekulargewicht

565.16 g/mol

IUPAC-Name

4-(1-diethoxyphosphorylethyl)-N,N-bis(2-iodoethyl)aniline

InChI

InChI=1S/C16H26I2NO3P/c1-4-21-23(20,22-5-2)14(3)15-6-8-16(9-7-15)19(12-10-17)13-11-18/h6-9,14H,4-5,10-13H2,1-3H3

InChI-Schlüssel

ASPMOJZVPSLGMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C)C1=CC=C(C=C1)N(CCI)CCI)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.